molecular formula C12H14N2O2 B7646788 (6S)-3,3-dimethyl-6-phenylpiperazine-2,5-dione

(6S)-3,3-dimethyl-6-phenylpiperazine-2,5-dione

Cat. No. B7646788
M. Wt: 218.25 g/mol
InChI Key: SRAOVZJNDPAQAN-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6S)-3,3-dimethyl-6-phenylpiperazine-2,5-dione, also known as phenylpiracetam, is a nootropic drug that belongs to the racetam family. It was first synthesized in Russia in 1983 and has been used for various purposes, including cognitive enhancement, athletic performance, and neurological disorders.

Mechanism of Action

The exact mechanism of action of (6S)-3,3-dimethyl-6-phenylpiperazine-2,5-dionetam is not fully understood. However, it is believed to modulate the activity of neurotransmitters such as acetylcholine, dopamine, and glutamate. It also increases the density of dopamine receptors in the brain, which may contribute to its cognitive-enhancing effects.
Biochemical and Physiological Effects:
Phenylpiracetam has been shown to increase cerebral blood flow, which may contribute to its cognitive-enhancing effects. It also increases the production of ATP, the primary energy source for cells, which may improve cellular function. In addition, (6S)-3,3-dimethyl-6-phenylpiperazine-2,5-dionetam has been shown to have antioxidant properties, which may protect cells from damage.

Advantages and Limitations for Lab Experiments

One advantage of using (6S)-3,3-dimethyl-6-phenylpiperazine-2,5-dionetam in lab experiments is its ability to enhance cognitive function, which may improve the accuracy and precision of experimental results. However, one limitation is that (6S)-3,3-dimethyl-6-phenylpiperazine-2,5-dionetam may have different effects in different animal models, which may complicate the interpretation of results.

Future Directions

There are several future directions for research on (6S)-3,3-dimethyl-6-phenylpiperazine-2,5-dionetam. One direction is to investigate its potential to treat neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential to enhance athletic performance. Additionally, more research is needed to fully understand the mechanism of action of (6S)-3,3-dimethyl-6-phenylpiperazine-2,5-dionetam and its effects on the brain and body.
Conclusion:
Phenylpiracetam is a nootropic drug that has been extensively studied for its cognitive-enhancing effects. It has also been studied for its potential to treat neurological disorders and enhance athletic performance. The synthesis of (6S)-3,3-dimethyl-6-phenylpiperazine-2,5-dionetam is a complex process that requires expertise in organic chemistry. Phenylpiracetam modulates the activity of neurotransmitters such as acetylcholine, dopamine, and glutamate, and increases the density of dopamine receptors in the brain. It has been shown to increase cerebral blood flow, ATP production, and have antioxidant properties. Phenylpiracetam has advantages and limitations for lab experiments, and there are several future directions for research on this compound.

Synthesis Methods

Phenylpiracetam can be synthesized by reacting 2-oxo-1-pyrrolidine acetamide with bromine and phenylmagnesium bromide. The resulting product is then treated with hydrochloric acid to yield (6S)-3,3-dimethyl-6-phenylpiperazine-2,5-dionetam. The synthesis of (6S)-3,3-dimethyl-6-phenylpiperazine-2,5-dionetam is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

Phenylpiracetam has been extensively studied for its cognitive-enhancing effects. It has been shown to improve memory, attention, and learning in both animals and humans. In addition, (6S)-3,3-dimethyl-6-phenylpiperazine-2,5-dionetam has been studied for its potential to treat neurological disorders such as Alzheimer's disease, Parkinson's disease, and stroke. It has also been studied for its potential to enhance athletic performance.

properties

IUPAC Name

(6S)-3,3-dimethyl-6-phenylpiperazine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-12(2)11(16)13-9(10(15)14-12)8-6-4-3-5-7-8/h3-7,9H,1-2H3,(H,13,16)(H,14,15)/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRAOVZJNDPAQAN-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(C(=O)N1)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C(=O)N[C@H](C(=O)N1)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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